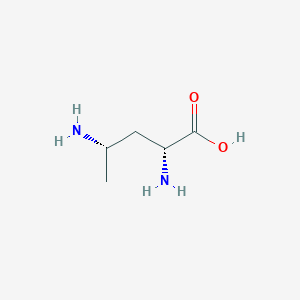

(2R,4S)-2,4-diaminopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,4S)-2,4-diaminopentanoic acid is the (2R,4S)-diastereomer of 2,4-diaminopentanoic acid It is a conjugate base of a (2R,4S)-2,4-diazaniumylpentanoate. It is a conjugate acid of a (2R,4S)-2,4-diaminopentanoate.

Applications De Recherche Scientifique

Biochemical Research

Model Compound for Amino Acid Metabolism

(2R,4S)-2,4-diaminopentanoic acid serves as a model compound for studying amino acid metabolism and enzyme kinetics. It is particularly important in the context of microbial metabolism, where it acts as a substrate for specific enzymes involved in the degradation of amino acids. For example, certain anaerobic bacteria such as Clostridium sticklandii utilize this compound to derive energy through fermentation processes.

Enzymatic Interactions

Research has highlighted the interactions of this compound with various enzymes. Notably, ornithine 4,5-aminomutase catalyzes the conversion of L-ornithine into this compound. This interaction is critical for understanding metabolic pathways in microorganisms and has implications for biotechnological applications.

Pharmaceutical Applications

Synthesis of Derivatives

The derivatives of this compound are explored in pharmaceutical research for potential therapeutic effects. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, its derivatives may exhibit improved efficacy against certain microbial strains or serve as intermediates in the synthesis of more complex pharmaceuticals.

Industrial Biotechnology

Fermentation Processes

In industrial biotechnology, this compound is utilized in fermentation processes to produce biofuels and other biochemicals. The ability of specific bacteria to metabolize this compound efficiently makes it a valuable substrate in bioprocessing applications .

Comparative Analysis with Related Compounds

The following table summarizes key structural characteristics and uniqueness of compounds related to this compound:

| Compound Name | Structure Characteristics | Uniqueness |

|---|---|---|

| L-Ornithine | A six-carbon amino acid with one amine | Precursor to this compound |

| L-Lysine | A six-carbon amino acid with two amines | Contains an additional amine group |

| D-Arginine | A five-carbon amino acid with a guanidino group | Contains a unique guanidino functional group |

This compound is distinctive due to its specific stereochemistry and its role as an intermediate in bacterial metabolism compared to other similar compounds that may serve different biological functions or have different metabolic pathways.

Case Studies

Anaerobic Degradation Pathways

A significant study identified the gene cluster responsible for anaerobic oxidative degradation involving this compound. The study elucidated the enzymatic pathways that convert this compound into other metabolites through a series of enzymatic reactions involving dehydrogenases and aminomutases .

Key Findings from the Study:

Analyse Des Réactions Chimiques

Enzymatic Reactions

(2R,4S)-2,4-diaminopentanoic acid is involved in several enzymatic reactions that facilitate its conversion into other compounds:

-

Dehydrogenation Reaction : The conversion of this compound to 2-amino-4-oxopentanoate is catalyzed by 2,4-diaminopentanoic acid dehydrogenase. This reaction requires cofactors such as NAD(P)^+ and involves the addition of water (hydrolysis) alongside the oxidation of the amino acid .

-

Aminomutase Activity : The enzyme D-ornithine aminomutase catalyzes the rearrangement of D-ornithine to this compound. This reaction is facilitated by adenosylcobalamin and pyridoxal phosphate-dependent mechanisms .

Pathways of Metabolism

The metabolism of this compound occurs primarily in certain microorganisms. For instance:

-

Microbial Fermentation : Anaerobic bacteria such as Clostridium sticklandii utilize this compound as a substrate for energy production through fermentation processes. This pathway highlights its importance in microbial metabolism and energy generation .

Reaction Mechanisms

The mechanism by which this compound participates in enzymatic reactions involves radical-based catalysis:

-

Radical Rearrangement : Studies on ornithine 4,5-aminomutase indicate that the binding of substrates induces rapid homolysis of the coenzyme bond, leading to radical formation that facilitates the rearrangement necessary for synthesizing this compound from D-ornithine .

Kinetic Parameters

The kinetic behavior of enzymes acting on this compound reveals important insights into its metabolic regulation:

-

Michaelis-Menten Kinetics : The enzyme 2,4-DAP dehydrogenase exhibits typical Michaelis-Menten kinetics with varying concentrations of substrates like D-ornithine and (2R,4S)-DAP. Observations indicate that high concentrations of these substrates can lead to uncompetitive inhibition .

Regulatory Mechanisms

The regulation of metabolic pathways involving this compound is influenced by feedback mechanisms:

Propriétés

Formule moléculaire |

C5H12N2O2 |

|---|---|

Poids moléculaire |

132.16 g/mol |

Nom IUPAC |

(2R,4S)-2,4-diaminopentanoic acid |

InChI |

InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/t3-,4+/m0/s1 |

Clé InChI |

PCEJMSIIDXUDSN-IUYQGCFVSA-N |

SMILES |

CC(CC(C(=O)O)N)N |

SMILES isomérique |

C[C@@H](C[C@H](C(=O)O)N)N |

SMILES canonique |

CC(CC(C(=O)O)N)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.